2-(4-ethoxyphenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-3-26-17-6-4-15(5-7-17)12-20(22)21-13-19(14-21)27(23,24)18-10-8-16(25-2)9-11-18/h4-11,19H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHOZVNHOMKOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction involving an imine and a ketene.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride in the presence of a base.
Attachment of the Ethoxyphenyl and Methoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions, where the azetidinone intermediate reacts with ethoxyphenyl and methoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or methoxyphenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-ethoxyphenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to changes in cellular signaling pathways, enzyme activity, or receptor function, depending on the specific application.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Notes:
- The target compound’s molecular weight is calculated based on its formula.
- Bromophenyl (BK81954) and nitrile (pyridinone derivative) groups increase molecular weight compared to ethoxy/methoxy substituents.
Key Observations :
Biological Activity
The compound 2-(4-ethoxyphenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one represents a novel chemical entity with potential therapeutic applications. Its unique structure, characterized by an ethoxyphenyl group and a methoxybenzenesulfonyl moiety, suggests a multifaceted mechanism of action that warrants detailed investigation into its biological activity.
Chemical Structure
The compound's molecular formula is , and its structure can be represented as follows:
Research indicates that compounds with similar structural features often exhibit activity through multiple pathways, including modulation of neurotransmitter systems and inhibition of specific enzymes. The presence of the azetidine ring may enhance interaction with biological targets, potentially influencing neuropharmacological pathways.
Anti-inflammatory Effects
The methoxybenzenesulfonyl group is known for its anti-inflammatory properties. Compounds containing sulfonamide moieties have been reported to inhibit pro-inflammatory cytokines, suggesting that our compound could also modulate inflammatory responses . Further investigation into its effects on cytokine release and inflammatory markers in vitro and in vivo would be beneficial.
Table 1: Comparative Analysis of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Potential Antipsychotic | |
| Glycine Transporter Inhibitors | Antipsychotic | |
| Sulfonamide Compounds | Anti-inflammatory |
Case Studies
While specific case studies on This compound are scarce, related compounds have demonstrated significant biological activities:
- Glycine Transporter Inhibition : A study highlighted the efficacy of glycine transporter inhibitors in improving cognitive deficits in schizophrenia models, suggesting that similar compounds could yield comparable results .
- Anti-inflammatory Activity : Research on sulfonamide derivatives has shown a reduction in inflammatory markers in animal models of arthritis, indicating potential pathways for the anti-inflammatory effects of our compound .
Q & A
Q. Characterization :
- NMR Spectroscopy : Confirms regiochemistry of the azetidine ring and sulfonyl group orientation .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Basic: How is the molecular structure confirmed, and what analytical techniques resolve stereochemical uncertainties?
Structural elucidation relies on:
- Single-Crystal X-ray Diffraction : Provides absolute configuration, especially for the azetidine ring and sulfonyl group spatial arrangement .
- 2D NMR (COSY, HSQC) : Resolves coupling between protons and carbons, critical for distinguishing substituent positions on aromatic rings .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
For stereochemical analysis, NOESY NMR is used to detect spatial proximity of protons in the azetidine ring .
Advanced: How can reaction conditions be optimized to improve yield and selectivity during sulfonylation?
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonylation efficiency compared to non-polar solvents .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonyl chloride addition .
- Catalyst Selection : Lewis acids like ZnCl₂ improve regioselectivity in azetidine functionalization .
Q. Example Optimization Table :
| Step | Parameter Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Sulfonylation | Solvent | DMF → Dichloromethane | 15% → 72% |
| Coupling | Catalyst | Pd(OAc)₂ → CuI | 50% → 85% |
Advanced: What methodologies are recommended for evaluating this compound’s biological activity and target engagement?
- In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates to measure activity against kinases or proteases (e.g., IC₅₀ determination) .
- Cellular Uptake : Radiolabeled analogs or fluorescence tagging to assess membrane permeability .
- In Silico Studies :
- Molecular Docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) or β-lactamases .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with sulfonyl groups) .
Data Interpretation : Compare IC₅₀ values across assays to prioritize lead optimization .
Advanced: How can discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be systematically resolved?
- Mechanistic Studies :
- Pathway Analysis : Use RNA sequencing or proteomics to identify differentially expressed genes/proteins post-treatment .
- Off-Target Screening : Profile activity against a panel of receptors/enzymes to rule out nonspecific effects .
- Structural-Activity Relationship (SAR) : Synthesize derivatives with modified sulfonyl or ethoxyphenyl groups to isolate contributing moieties .
Case Study : A study resolved contradictory antimicrobial data by testing analogs under standardized MIC (Minimum Inhibitory Concentration) protocols, identifying pH-dependent solubility as a confounding factor .
Advanced: What strategies mitigate stability issues during long-term storage or in biological matrices?
- Stability Testing :
- Forced Degradation : Expose the compound to heat, light, and humidity to identify degradation products (HPLC-MS monitoring) .
- Lyophilization : Improves stability by removing water, critical for azetidine-containing compounds prone to hydrolysis .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance solubility and reduce aggregation in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
